

A Spectroscopic Comparison of 2-(4-Nitrophenyl)oxirane and Its Precursors

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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)oxirane

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A detailed analysis for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **2-(4-Nitrophenyl)oxirane** in relation to its synthetic precursors, 4-nitrobenzaldehyde and trimethylsulfonium iodide.

This guide provides an objective comparison of the spectroscopic properties of the epoxide, **2-(4-Nitrophenyl)oxirane**, with its precursors, 4-nitrobenzaldehyde and trimethylsulfonium iodide. The formation of the oxirane ring and the electronic changes upon conversion are clearly delineated through a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to support reproducibility and further investigation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2-(4-Nitrophenyl)oxirane** and its precursors.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

Compound	Aromatic Protons	Aldehyde/Oxirane Protons	Methyl Protons	Solvent
4-Nitrobenzaldehyde	8.40 (d), 8.11 (d)	10.18 (s)	-	CDCl ₃
Trimethylsulfonium Iodide	-	-	2.9 (s)	DMSO-d ₆
2-(4-Nitrophenyl)oxirane	~8.2 (d), ~7.5 (d)	~3.9 (dd), ~3.2 (dd), ~2.8 (dd)	-	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Carbons	Aldehyde/Oxirane Carbons	Methyl Carbons	Solvent
4-Nitrobenzaldehyde	151.1, 139.5, 130.6, 124.3	191.4	-	CDCl ₃
Trimethylsulfonium Iodide	-	-	25.5	DMSO-d ₆
2-(4-Nitrophenyl)oxirane	~148, ~146, ~126, ~124	52, 46	-	Not specified

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

Compound	C=O Stretch	NO ₂ Stretch (asym, sym)	C-H (Aromatic)	C-O-C (epoxide)
4-Nitrobenzaldehyde	~1700	~1530, ~1350	~3100	-
Trimethylsulfonium Iodide	-	-	-	-
2-(4-Nitrophenyl)oxirane	-	~1520, ~1345	~3080	~1250, ~900, ~830

Table 4: UV-Vis Spectroscopic Data (λ_{max} , nm)

Compound	λ_{max}	Solvent
4-Nitrobenzaldehyde	265	Ethanol
Trimethylsulfonium Iodide	Not applicable	-
2-(4-Nitrophenyl)oxirane	~270-280 (estimated)	Not specified

Experimental Protocols

Synthesis of 2-(4-Nitrophenyl)oxirane via Corey-Chaykovsky Reaction

This procedure outlines the synthesis of **2-(4-nitrophenyl)oxirane** from 4-nitrobenzaldehyde and trimethylsulfonium iodide, based on the Corey-Chaykovsky reaction.

Materials:

- 4-Nitrobenzaldehyde
- Trimethylsulfonium iodide
- Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

- Dimethyl sulfoxide (DMSO), anhydrous
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of trimethylsulfonium iodide (1.1 equivalents) in anhydrous DMSO, add sodium hydride (1.1 equivalents) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
- Stir the resulting mixture at room temperature for approximately 30-45 minutes to form the sulfur ylide (dimethylsulfonium methylide).
- In a separate flask, dissolve 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous DMSO.
- Slowly add the solution of 4-nitrobenzaldehyde to the freshly prepared sulfur ylide solution at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **2-(4-nitrophenyl)oxirane** by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.
- Samples are dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

- IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Solid samples are analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
- Liquid samples are analyzed as thin films between NaCl or KBr plates.
- Frequencies are reported in wavenumbers (cm^{-1}).

UV-Vis Spectroscopy:

- UV-Vis absorption spectra are recorded on a double-beam spectrophotometer.
- Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
- The wavelength of maximum absorbance (λ_{max}) is reported in nanometers (nm).

Spectroscopic Comparison and Interpretation

The spectroscopic data reveals significant changes that occur during the conversion of 4-nitrobenzaldehyde to **2-(4-nitrophenyl)oxirane**.

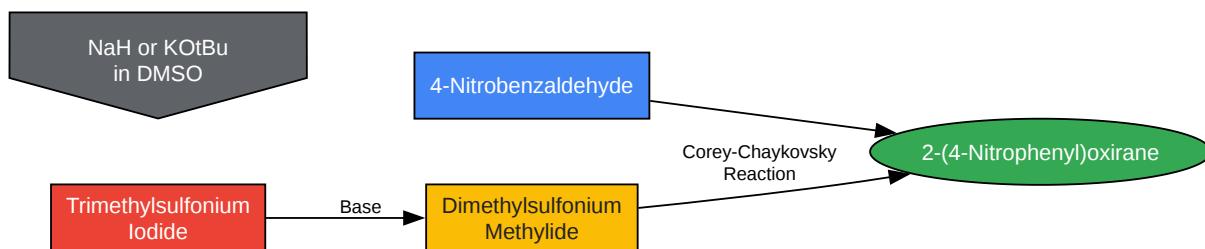
- ^1H NMR: The most notable change is the disappearance of the characteristic aldehyde proton singlet of 4-nitrobenzaldehyde at around 10.18 ppm.^[1] In its place, the spectrum of **2-(4-nitrophenyl)oxirane** shows a set of signals in the 2.5-4.0 ppm region, which are

characteristic of the protons on the oxirane ring. The aromatic protons of the product are also shifted compared to the starting material due to the change in the electronic environment.

- ¹³C NMR: The carbonyl carbon signal of 4-nitrobenzaldehyde at approximately 191.4 ppm is absent in the product's spectrum.[2] This is replaced by two new signals for the oxirane ring carbons at around 52 and 46 ppm. The upfield shift of these carbons is a hallmark of the three-membered ring structure.
- IR Spectroscopy: The strong carbonyl (C=O) stretching vibration of 4-nitrobenzaldehyde at roughly 1700 cm⁻¹ is absent in the spectrum of **2-(4-nitrophenyl)oxirane**.[3][4][5][6] Instead, new characteristic peaks for the epoxide C-O-C stretching appear in the fingerprint region, typically around 1250, 900, and 830 cm⁻¹. The strong symmetric and asymmetric stretches of the nitro group (NO₂) are present in both the precursor and the product.
- UV-Vis Spectroscopy: 4-Nitrobenzaldehyde exhibits a maximum absorbance at approximately 265 nm in ethanol. While specific experimental data for **2-(4-nitrophenyl)oxirane** is not readily available, it is expected to have a similar absorption profile, likely with a slight shift in the λ_{max} due to the alteration of the chromophore system upon epoxidation.

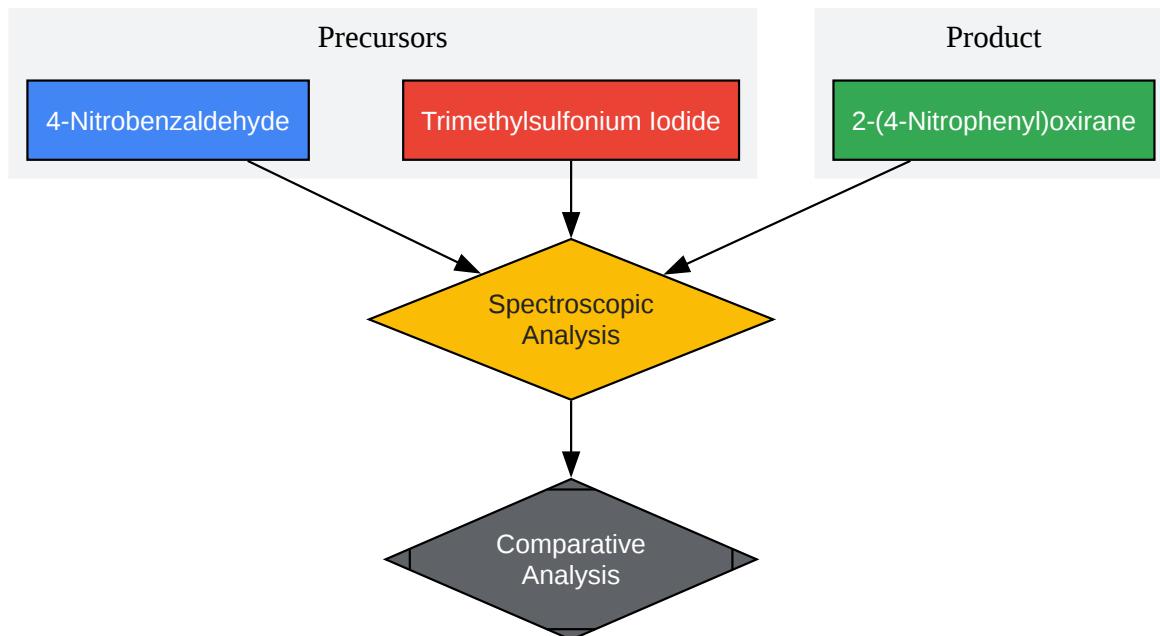
Visualizing the Transformation and Analysis

To better illustrate the relationships and processes described, the following diagrams are provided.



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Caption: Synthetic pathway for **2-(4-Nitrophenyl)oxirane**.



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Caption: Workflow for spectroscopic comparison.

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